molecular formula C10H16BrNO4S2 B2438988 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 2034332-28-8

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No. B2438988
CAS RN: 2034332-28-8
M. Wt: 358.27
InChI Key: CBNFVIIRUZVISU-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide (BDMPT) is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential use as a drug candidate. BDMPT belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.

Scientific Research Applications

Solubilization in Micellar Media

A study by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, in micellar solutions of anionic surfactants. They found that the solubilization was spontaneous, driven by enthalpy and entropy. This research contributes to understanding the interactions between thiophene derivatives and surfactants, potentially useful in drug formulation and delivery.

Urease Inhibition and Antibacterial Activities

Research by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including 5-bromothiophene-2-sulfonamide, and their application in urease inhibition and antibacterial activities. The study highlighted the compound's potential as an antibacterial agent and its role in urease inhibition, which is significant in medical research.

Catalytic Applications

The catalytic utility of a N-bromo sulfonamide compound was explored by Khazaei et al. (2016). They developed a new catalyst for the preparation of various derivatives, demonstrating the potential of thiophene-2-sulfonamide derivatives in chemical synthesis.

Antibacterial and Antifungal Properties

A study by Chohan and Shad (2011) synthesized sulfonamide-derived ligands, including thiophene derivatives, and assessed their antibacterial and antifungal activities. The findings indicate the potential application of these compounds in developing new antimicrobial agents.

Biofilm Inhibition

Benneche, Chamgordani, and Scheie (2013) investigated the reaction of (Z)-5-(Bromomethylene)thiophen-2(5H)-one with nucleophiles, resulting in products with potent activity as biofilm inhibitors (Benneche, Chamgordani, & Scheie, 2013). This suggests the potential application of thiophene derivatives in combating biofilms, which are relevant in medical and industrial contexts.

Photostabilization in Polymer Science

A study by Balakit et al. (2015) developed new thiophene derivatives for use as photostabilizers in poly(vinyl chloride). This research highlights the application of thiophene derivatives in enhancing the durability and lifespan of polymers exposed to UV radiation.

properties

IUPAC Name

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNFVIIRUZVISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

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